

OP-1074: A Technical Guide for Endocrine Resistance Research

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Compound of Interest

Compound Name: OP-1074

Cat. No.: B3027972

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This technical guide provides an in-depth overview of **OP-1074**, a potent and selective estrogen receptor (ER) degrader, for its application in endocrine resistance research. This document outlines its mechanism of action, summarizes key preclinical data, and provides detailed experimental protocols.

Core Concepts: Mechanism of Action

OP-1074 is characterized as a pure antiestrogen and a selective ER degrader (PA-SERD).[1] [2] Its primary mechanism involves binding to the estrogen receptor alpha (ER α) and inducing its degradation. This action disrupts the signaling pathways that drive the proliferation of ER-positive breast cancer cells, including those that have developed resistance to standard endocrine therapies like tamoxifen.

A key structural feature of **OP-1074** is a stereospecific methyl group on its pyrrolidine side chain.[3] This feature is crucial for its interaction with helix 12 of the ER α ligand-binding domain, leading to the complete antagonism of estrogenic activity.[3] By promoting the degradation of the ER α protein, **OP-1074** effectively eliminates the primary driver of tumor growth in ER-dependent cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **OP-1074**.

Table 1: In Vitro Efficacy of **OP-1074**

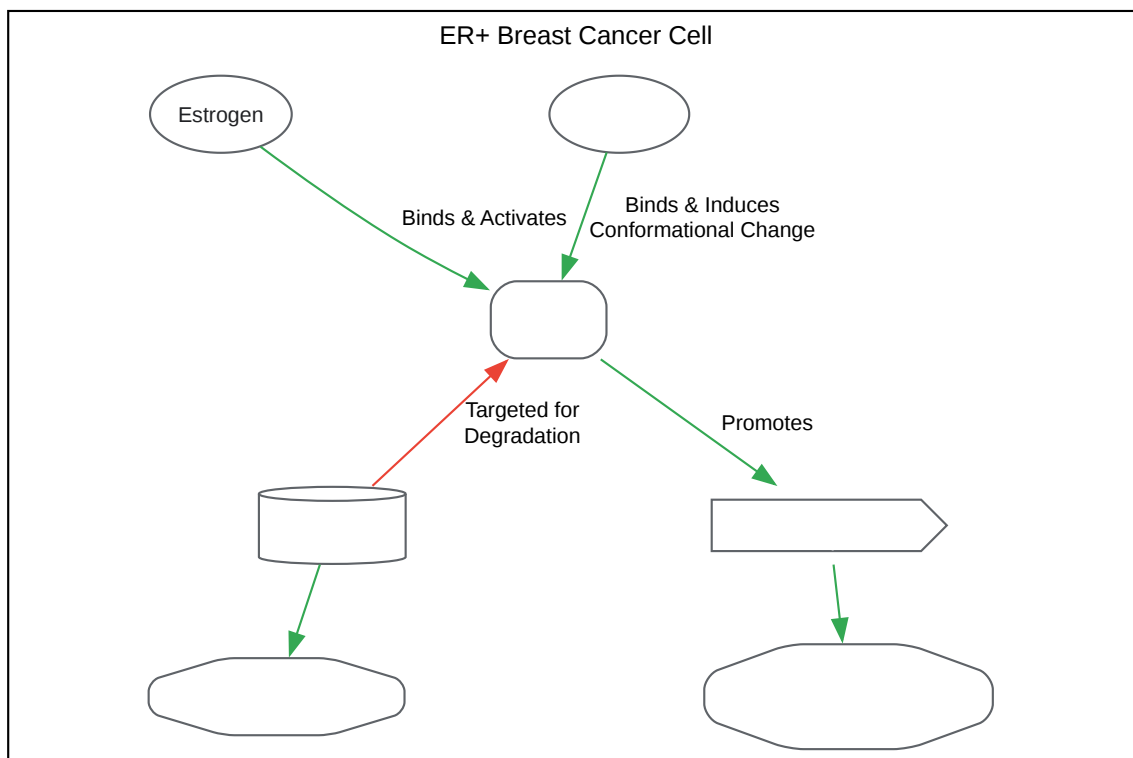
Assay	Cell Line	Target	IC50 Value	Reference
E2-Stimulated Transcription	MCF-7	ER α	1.6 nM	[1]
E2-Stimulated Transcription	-	ER β	3.2 nM	[1]
Cell Proliferation	MCF-7	-	6.3 nM	[1]
Cell Proliferation	CAMA-1	-	9.2 nM	[1]

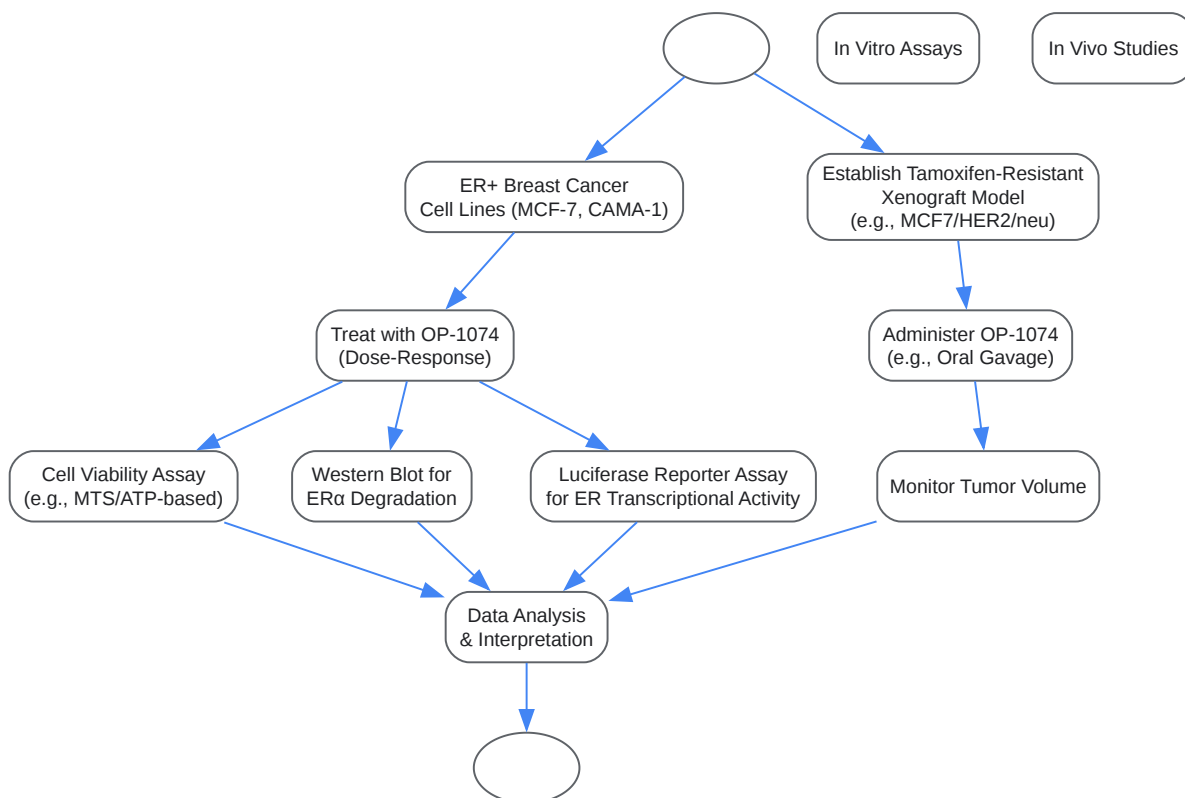
Table 2: In Vivo Efficacy of **OP-1074** in a Tamoxifen-Resistant Xenograft Model

Animal Model	Cell Line	Treatment	Dosing Regimen	Outcome	Reference
Ovariectomized athymic nude mice with estrogen pellets	MCF7/HER2/neu	OP-1074	100 mg/kg, twice daily, oral gavage	Statistically significant tumor shrinkage compared to fulvestrant at the end of the study	[4]
Ovariectomized athymic nude mice with estrogen pellets	MCF7/HER2/neu	Tamoxifen	100 mg/kg, daily, oral gavage	Tumor growth	[4]
Ovariectomized athymic nude mice with estrogen pellets	MCF7/HER2/neu	Fulvestrant	100 mg/kg, daily, subcutaneous	Tumor stasis/slight regression	[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of **OP-1074** and a typical experimental workflow for its evaluation.





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